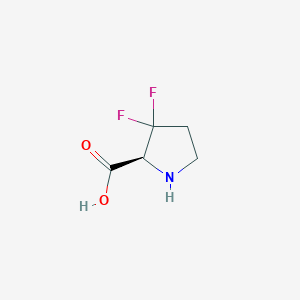
3,3-Difluoro-D-proline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Difluoro-D-proline is a fluorinated organic compound with the molecular formula C5H7F2NO2 and a molecular weight of 151.11 g/mol. This compound is characterized by the presence of two fluorine atoms attached to the pyrrolidine ring, which significantly influences its chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-D-proline typically involves the fluorination of pyrrolidine derivatives. One common method is the direct fluorination of pyrrolidine-2-carboxylic acid using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using similar fluorinating agents. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.
化学反应分析
Types of Reactions
3,3-Difluoro-D-proline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or amine.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoroketones, while reduction can produce difluoroalcohols or difluoroamines.
科学研究应用
3,3-Difluoro-D-proline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with unique properties due to the presence of fluorine atoms.
作用机制
The mechanism of action of 3,3-Difluoro-D-proline involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity, leading to more potent biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 3-Fluoropyrrolidine-2-carboxylic acid
- 3,3-Dichloropyrrolidine-2-carboxylic acid
- 3,3-Dibromopyrrolidine-2-carboxylic acid
Uniqueness
3,3-Difluoro-D-proline is unique due to the presence of two fluorine atoms, which impart distinct chemical and physical properties. These properties include increased stability, lipophilicity, and potential biological activity compared to its non-fluorinated or mono-fluorinated counterparts.
属性
CAS 编号 |
1821782-74-4 |
|---|---|
分子式 |
C5H7F2NO2 |
分子量 |
151.11 g/mol |
IUPAC 名称 |
(2S)-3,3-difluoropyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H7F2NO2/c6-5(7)1-2-8-3(5)4(9)10/h3,8H,1-2H2,(H,9,10)/t3-/m0/s1 |
InChI 键 |
AKYUQSFIIOIBHO-VKHMYHEASA-N |
手性 SMILES |
C1CN[C@H](C1(F)F)C(=O)O |
SMILES |
C1CNC(C1(F)F)C(=O)O |
规范 SMILES |
C1CNC(C1(F)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


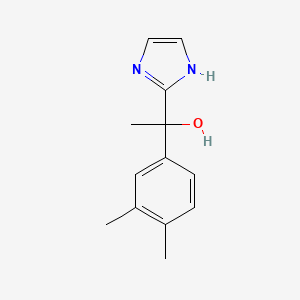

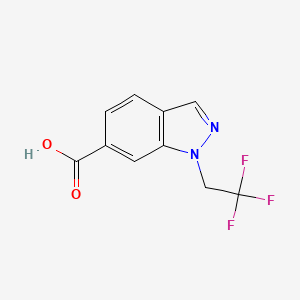
![3-[2,5-Dioxo-1-(3,4,5-trifluorophenyl)imidazolidin-4-yl]propanoic acid](/img/structure/B1458703.png)
![[1-(4-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B1458704.png)

![2-[2-(2-Chloro-6-fluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid](/img/structure/B1458707.png)
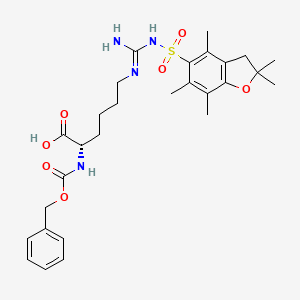
![N-methyl-1-(8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B1458711.png)
![3-(Chloromethyl)-6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1458712.png)
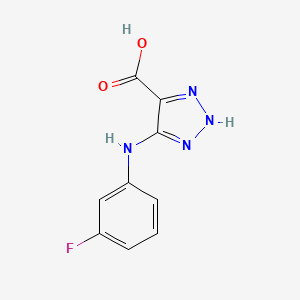
![3-[5-(3-broMophenyl)-1,2,4-oxadiazol-3-yl]propanoic acid](/img/structure/B1458717.png)
![tert-butyl 7-(hydroxymethyl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B1458718.png)
![5,6,7,8-Tetrahydro-imidazo[1,2-a]pyrazine-2-carboxylic acid dihydrochloride](/img/structure/B1458721.png)
